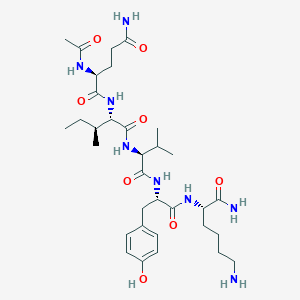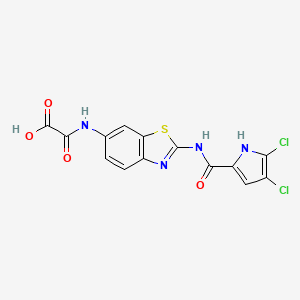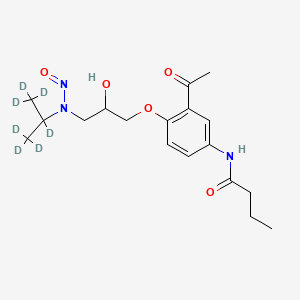
Ertapenem-d4 (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ertapenem-d4 (disodium) is a deuterium-labeled form of Ertapenem (disodium), a carbapenem antibiotic. This compound is used primarily for scientific research purposes, particularly in the study of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise tracking and quantification during analytical procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem-d4 (disodium) involves the incorporation of deuterium atoms into the Ertapenem molecule. This process typically includes the deprotection and extraction of a polar organic solution containing a crude mono-protected intermediate . The reaction conditions often require controlled environments to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Ertapenem-d4 (disodium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the integrity of the deuterium labeling and ensure the compound’s efficacy for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ertapenem-d4 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ertapenem-d4 (disodium) is widely used in scientific research, particularly in:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism: Researchers use this compound to study the metabolic pathways and identify potential metabolites.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: It helps in understanding the interactions between drugs and biological systems, aiding in the development of new therapeutic agents.
Wirkmechanismus
Ertapenem-d4 (disodium) exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for bacterial cell wall synthesis. By inhibiting PBPs, Ertapenem-d4 (disodium) disrupts the formation of the bacterial cell wall, leading to cell lysis and death . The deuterium labeling does not alter the compound’s mechanism of action but allows for more precise tracking in research studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meropenem: Similar to Ertapenem, but with a slightly different spectrum of activity and pharmacokinetic profile.
Doripenem: Another carbapenem with a broad spectrum of activity, often used in severe infections.
Uniqueness of Ertapenem-d4 (disodium)
Ertapenem-d4 (disodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate measurement of the compound’s behavior in biological systems is crucial .
Eigenschaften
Molekularformel |
C22H25N3Na2O7S |
|---|---|
Molekulargewicht |
525.5 g/mol |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/t9-,10-,13+,14+,15-,16-;;/m1../s1/i3D,4D,5D,6D;; |
InChI-Schlüssel |
ICBBVMASSIBEJY-HZCFKPICSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])NC(=O)[C@@H]2C[C@@H](CN2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O)[2H])C(=O)O)[2H].[Na].[Na] |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



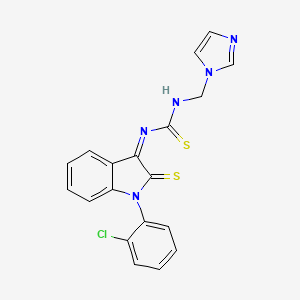



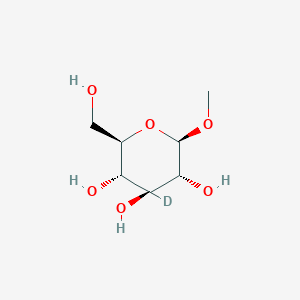
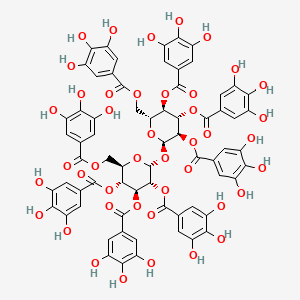

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
